molecular formula C14H15NOS B2599306 (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one CAS No. 551930-78-0

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one

Cat. No.: B2599306
CAS No.: 551930-78-0
M. Wt: 245.34
InChI Key: ZFFAAAKRXFISSW-CMDGGOBGSA-N
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Description

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles and Organic Compounds

  • The compound is used as a key intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. Various methods have been developed for the synthesis of related 2-amino-1-benzothiophenes, which are crucial for pharmaceutical applications (Petrov, Popova, & Androsov, 2015).
  • It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, highlighting its versatility in organic synthesis (Roman, 2013).
  • The compound is utilized for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its utility in the synthesis of polyfunctional heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Corrosion Inhibition

  • Benzothiazole derivatives, including this compound, have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors have shown extra stability and higher efficiencies compared to previously reported inhibitors, indicating their potential in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Crystallography and Molecular Structure

  • Detailed crystallographic studies of the title compound have been conducted to understand its molecular structure and interactions. These studies provide insight into the planarity and stacking interactions within crystals, which are critical for the design of materials with specific properties (Ghorab, Al-Said, Ghabbour, Chia, & Fun, 2012).

Anticonvulsant Activity

  • Some derivatives have been explored for their potential anticonvulsant activity, indicating the relevance of this compound in the development of new pharmaceutical agents (Chaudhari, Pathak, & Hussain, 2022).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-11-6-4-5-7-13(11)17-14(10)12(16)8-9-15(2)3/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFAAAKRXFISSW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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